molecular formula C14H15N3O B1587010 2-Amino-N-(2-(pyridin-2-yl)ethyl)benzamide CAS No. 261765-37-1

2-Amino-N-(2-(pyridin-2-yl)ethyl)benzamide

Cat. No. B1587010
M. Wt: 241.29 g/mol
InChI Key: GZOSEFWBJDRETN-UHFFFAOYSA-N
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Description

Synthesis Analysis

A synthetic protocol of several substituted N-(pyridin-2-yl)imidates from nitrostyrenes and 2-aminopyridines via the corresponding N-(pyridin-2-yl)iminonitriles as intermediates has been reported . The reaction process involved the in situ formation of the corresponding α-iminontriles under heterogeneous Lewis acid catalysis in the presence of Al2O3 . Subsequently, α-iminonitriles were selectively transformed into the desired N-(pyridin-2-yl)imidates under ambient conditions and in the presence of Cs2CO3 in alcoholic media .


Molecular Structure Analysis

The structure of samples was determined by X-ray powder diffraction (XRD), Fourier transform infrared spectroscopy (FT-IR), Raman spectroscopy, and nitrogen physisorption measurements .


Chemical Reactions Analysis

The catalytic activity and recyclability of the Fe2Ni-BDC catalyst for the Michael addition amidation reaction of 2-aminopyridine and nitroolefins were estimated . The results illustrated that the Fe2Ni-BDC catalyst demonstrated good efficiency in the reaction under optimal conditions .

Scientific Research Applications

Synthesis Improvement

  • An improved synthesis process for a similar compound, 2-Hydroxy-N-(pyridin-4-yl)benzamide, was developed, demonstrating high yield under mild conditions with triethylamine as a catalyst (Dian, 2010).

Chemical Reactions and Properties

  • 2-(Pyridin-2-yl)aniline, closely related to the target compound, has been used as a directing group for C-H amination, indicating potential applications in creating benzamide derivatives with various functional groups (Zhao et al., 2017).
  • Pyridyl substituted benzamides have been synthesized, exhibiting aggregation-enhanced emission and multi-stimuli-responsive properties, suggesting potential applications in materials science (Srivastava et al., 2017).

Biological Activity

  • Some benzamide derivatives have shown neuroleptic activity, which could indicate a role in developing treatments for neurological conditions (Iwanami et al., 1981).
  • N-(2-(pyridin-2-ylamino)thiazol-5-ylmethyl)amino)benzamides have been identified as potent inhibitors of vascular endothelial growth factor receptor-2, suggesting therapeutic potential in oncology (Borzilleri et al., 2006).

Analytical Applications

  • Nonaqueous capillary electrophoresis was developed for the separation of related substances, demonstrating the compound's potential use in analytical chemistry (Ye et al., 2012).

Crystal Structure Analysis

  • The crystal structure of a related N-(pyridin-2-ylmethyl)benzamide derivative was analyzed, contributing to the understanding of molecular conformations in solid-state chemistry (Artheswari et al., 2019).

properties

IUPAC Name

2-amino-N-(2-pyridin-2-ylethyl)benzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H15N3O/c15-13-7-2-1-6-12(13)14(18)17-10-8-11-5-3-4-9-16-11/h1-7,9H,8,10,15H2,(H,17,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GZOSEFWBJDRETN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C(=O)NCCC2=CC=CC=N2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H15N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20384399
Record name 2-Amino-N-(2-(pyridin-2-yl)ethyl)benzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20384399
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

241.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Amino-N-(2-(pyridin-2-yl)ethyl)benzamide

CAS RN

261765-37-1
Record name 2-Amino-N-(2-(pyridin-2-yl)ethyl)benzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20384399
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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